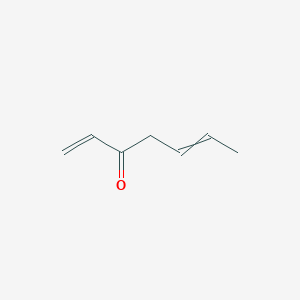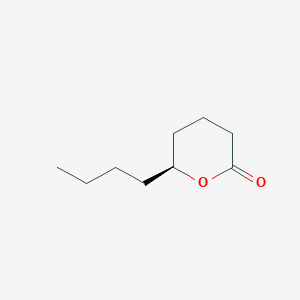
EverFluor Fl C5-Ceramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EverFluor Fl C5-Ceramide is a green-fluorescent membrane probe used for staining the Golgi apparatus in live cells . It is used for investigating the inhibition of glycoprotein transport by ceramide therapeutics, sphingolipid distribution kinetics, and the intracellular trafficking and targeting of thrombin receptors .
Synthesis Analysis
The synthesis of EverFluor Fl C5-Ceramide occurs in the endoplasmic reticulum and can then be transported to the Golgi via ceramide transport protein (CERT) or vesicular translocation . A short method for synthesizing BODIPY® FL C5-labeled D-erythro- and L-threo-lactosylceramides, analogs of natural sphingolipids, was proposed .Molecular Structure Analysis
The molecular formula of EverFluor Fl C5-Ceramide is C34H54BN3O3 . The molecular weight is 601.62 .Chemical Reactions Analysis
EverFluor Fl C5-Ceramide is used as a stain for neutral lipids and as a tracer for oil and other nonpolar lipids . It is a highly fluorescent, non-ionic, and lipophilic dye .Physical And Chemical Properties Analysis
EverFluor Fl C5-Ceramide is a solid powder . It is soluble in chloroform, methanol, and dimethyl sulfoxide . It has a melting point of over 200°C .Scientific Research Applications
1. Role in Cell Signaling and Regulation
Ceramide, a central molecule in sphingolipid metabolism, plays a pivotal role in the regulation of cell growth, differentiation, senescence, and apoptosis. Treatments with exogenous long-chain ceramides like C16-ceramide are used to mimic endogenous sphingolipids, inducing effects such as apoptosis and affecting cell viability through mechanisms like PARP cleavage and pro-caspase 3 decrease. This highlights the importance of ceramide in cell signaling pathways and its potential for research into cell death and survival mechanisms (Renert et al., 2009).
2. Understanding Bioactive Sphingolipids
Ceramide synthases are crucial in maintaining specific sphingolipid pools in various tissues. Understanding the role of different ceramide synthase family members, like Ceramide Synthase 5, is essential for comprehending how organisms maintain energy homeostasis and how alterations in ceramide levels contribute to conditions like obesity and insulin resistance. The manipulation of these enzymes and their ceramide products provides insights into cellular metabolism and the development of metabolic disorders (Gosejacob et al., 2016).
3. Investigating Biophysical Properties
Ceramide-1-phosphate (C1P) is a significant signaling sphingolipid, and understanding its role in cellular processes like proliferation, inflammation, and apoptosis is crucial. Investigating the biophysical properties of C1P and its interactions with other molecules, especially through the use of fluorescently labeled lipids, aids in the comprehension of its role in intra- and intercellular communication. This research is vital for developing therapeutic interventions targeting C1P-related pathways (Shirey et al., 2016).
4. Implications in Disease and Health
Ceramide synthases, like Ceramide Synthase 5, play roles beyond mere lipid synthesis. For instance, CerS5's role in maintaining C16:0 sphingolipid pools is linked to broader systemic effects such as weight gain regulation and systemic health maintenance. Understanding the mechanisms of these enzymes and their lipid products can lead to new insights into the prevention and treatment of diseases like obesity and its associated comorbidities (Gosejacob et al., 2016).
Mechanism of Action
Future Directions
properties
CAS RN |
133867-53-5 |
|---|---|
Product Name |
EverFluor Fl C5-Ceramide |
Molecular Formula |
C34H54BN3O3 |
Molecular Weight |
601.62 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




